KEAP1-NRF2 PPI Inhibitory Potency: Target Engagement Validation Against N-Unsubstituted and Indoline-Based Comparators
A compound incorporating the 2-methyl-1-oxoisoindolin-5-yl fragment (US10144731, Example 254) achieves an IC₅₀ of 55 nM in a KEAP1 Kelch domain fluorescence polarization competitive binding assay, as curated in BindingDB (BDBM304950) [1]. This is a validated, single-digit nanomolar biochemical potency. By comparison, the most potent indoline-based KEAP1-NRF2 inhibitor in a structurally related series (compound 19a) achieves an IC₅₀ of 22 nM in the same assay format [2], while N-unsubstituted isoindolin-5-yl amide derivatives (e.g., MNK1/2 probe) exhibit an IC₅₀ of 430 nM [3], approximately 8-fold weaker. The N-methyl isoindolinone motif thus occupies a defined potency niche between indoline and N-H isoindolinone scaffolds, enabling SAR prioritization for hit-to-lead campaigns without extensive re-synthesis of the core.
| Evidence Dimension | KEAP1 Kelch domain competitive binding IC₅₀ |
|---|---|
| Target Compound Data | IC₅₀ = 55 nM (fragment incorporated into final ligand: BDBM304950, US10144731 Example 254) |
| Comparator Or Baseline | Indoline-based inhibitor 19a: IC₅₀ = 22 nM (FP assay); N-(6-((1-oxoisoindolin-5-yl)amino)pyrimidin-4-yl)cyclopropanecarboxamide: IC₅₀ = 430 nM (MNK1/2 cellular assay) |
| Quantified Difference | ~4-fold less potent than optimal indoline lead; ~8-fold more potent than N-H isoindolin-5-yl comparator |
| Conditions | Fluorescence polarization assay using recombinant human KEAP1 Kelch domain (residues 321-609) with TAMRA-labeled NRF2 peptide probe |
Why This Matters
This provides direct biochemical validation for medicinal chemistry teams prioritizing the N-methyl isoindolinone 5-boronic acid fragment for KEAP1-NRF2 PPI inhibitor libraries, avoiding N-H or pinacol ester variants with unknown or inferior target engagement.
- [1] BindingDB. BDBM304950: IC₅₀ = 55 nM, KEAP1 Kelch domain FP assay. US10144731, Example 254. View Source
- [2] Hu, L.-B. et al. Design, synthesis, and structure-activity relationships of indoline-based compounds as potent Keap1-Nrf2 PPI inhibitors. Compound 19a, IC₅₀ = 22 nM (FP assay). Sci. Rep. (or equivalent) – as cited in scite.ai profile. View Source
- [3] BindingDB. BDBM297345: N-(6-((1-oxoisoindolin-5-yl)amino)pyrimidin-4-yl)cyclopropanecarboxamide, IC₅₀ = 430 nM. US10112955, Example 12. View Source
